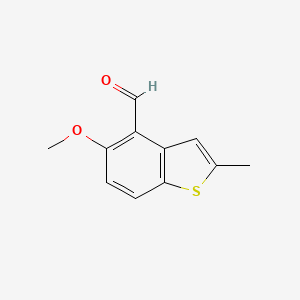

5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde” is a chemical compound with the molecular formula C10H8OS . It is a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves regioselective coupling reactions and electrophilic cyclization reactions . For example, an alkyne-substituted 2-bromobenzene can react with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives are diverse. For instance, the reaction between sulfides and benzyne intermediate generated from benzenediazonium-2-carboxylate was reported by Nakayama and coworkers . In addition, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Future Directions

Benzothiophene and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, “5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde”, as a benzothiophene derivative, may also have potential applications in the pharmaceutical field.

Mechanism of Action

Target of Action

It’s worth noting that thiophene-based analogs, which include benzothiophene compounds, have been studied extensively for their potential biological activities .

Mode of Action

Benzylic compounds, which include benzothiophene compounds, are known to react via sn1 or sn2 pathways, depending on the degree of substitution . The compound’s interaction with its targets could involve similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that 5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde may have similar potential therapeutic applications.

properties

IUPAC Name |

5-methoxy-2-methyl-1-benzothiophene-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-5-8-9(6-12)10(13-2)3-4-11(8)14-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRZPGWHNROEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=CC(=C2C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)

![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)